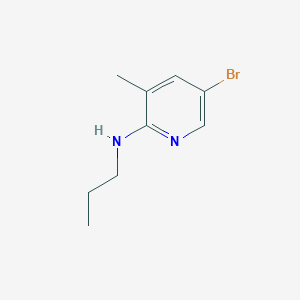

5-bromo-3-methyl-N-propylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methyl-N-propylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-3-4-11-9-7(2)5-8(10)6-12-9/h5-6H,3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXJXXLPHPBJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=C(C=C1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276781 | |

| Record name | 5-Bromo-3-methyl-N-propyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219982-70-3 | |

| Record name | 5-Bromo-3-methyl-N-propyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-N-propyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 3 Methyl N Propylpyridin 2 Amine and Analogous Structures

Strategies for Regioselective Bromination of Pyridine (B92270) Rings

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of 5-bromo-3-methyl-N-propylpyridin-2-amine. The electronic nature of the pyridine ring, being electron-deficient, presents challenges for electrophilic substitution reactions. However, the presence of activating groups, such as an amino group, can profoundly influence the reactivity and regioselectivity of bromination.

Direct Bromination Approaches and Positional Selectivity Considerations

Direct bromination of the precursor, 2-amino-3-methylpyridine (B33374) (also known as 2-amino-3-picoline), is a common and effective method for the synthesis of 2-amino-5-bromo-3-methylpyridine (B22881). The amino group at the 2-position is a powerful activating group, directing electrophilic substitution to the positions ortho and para to it. In this case, the 5-position is para to the amino group, making it the most electronically favored site for bromination.

Common brominating agents for this transformation include liquid bromine in a suitable solvent or N-bromosuccinimide (NBS). The choice of solvent and reaction conditions is crucial to maximize the yield of the desired 5-bromo isomer and minimize the formation of byproducts, such as the 3,5-dibromo derivative. A patented method describes the protection of the amino group as an acetamide (B32628) before bromination to enhance selectivity and yield. researchgate.net

Table 1: Direct Bromination of 2-Amino-3-methylpyridine

| Starting Material | Brominating Agent | Solvent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-methylpyridine | Acetic Anhydride, then Bromine | Acetic Anhydride | Reflux, then 50-60°C | 2-Amino-5-bromo-3-methylpyridine | 64% | researchgate.net |

| 2-Aminopyridine (B139424) (analogous) | N-Bromosuccinimide | Acetone | 10°C | 2-Amino-5-bromopyridine | 95% | chemicalbook.com |

Diazotization-Bromination Pathways from 2-Aminopyridines

The Sandmeyer reaction provides a powerful and versatile method for introducing a bromine atom onto an aromatic ring by converting a primary amino group into a diazonium salt, which is then displaced by a bromide ion. nih.gov This two-step process of diazotization followed by bromination is particularly useful for synthesizing bromopyridines that may be difficult to access through direct electrophilic substitution.

In the context of synthesizing analogues of the target molecule, this pathway is instrumental in converting 2-amino-5-bromo-3-methylpyridine into 2,5-dibromo-3-methylpyridine (B189406). This dibrominated intermediate is a key precursor for the subsequent introduction of the N-propylamino group via nucleophilic aromatic substitution. The diazotization is typically carried out at low temperatures using sodium nitrite (B80452) in a strong acidic medium, such as hydrobromic acid. The subsequent decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst or by using bromine itself yields the desired brominated product. researchgate.netwuxibiology.com

Table 2: Diazotization-Bromination of 2-Amino-5-bromo-3-methylpyridine

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

|---|

Halogen Exchange Reactions for Bromopyridine Formation

Halogen exchange reactions, where one halogen atom is replaced by another, offer an alternative route to brominated pyridines. These reactions are typically driven by the relative reactivity of the halogens and the reaction conditions. For instance, an iodo- or chloropyridine could potentially be converted to the corresponding bromopyridine. This method is particularly useful when the desired bromo-substituted pyridine is not readily accessible by other means or to introduce radioisotopes for imaging studies. The success of halogen exchange often depends on the electronic environment of the pyridine ring and the specific reagents used. While a general strategy, specific applications to the 5-bromo-3-methylpyridin-2-amine framework are less commonly reported in favor of more direct methods.

Site-Selective Bromination Techniques Utilizing Activating/Deactivating Groups

The regioselectivity of bromination on a substituted pyridine ring is fundamentally governed by the electronic properties of the existing substituents. Activating groups, which are electron-donating, increase the electron density of the ring and direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups, which are electron-withdrawing, decrease the ring's reactivity and direct electrophiles to the meta position.

In the synthesis of this compound, the starting material, 2-amino-3-methylpyridine, possesses a strongly activating amino group at the C2 position and a weakly activating methyl group at the C3 position. The directing effect of the amino group is dominant, leading to preferential bromination at the C5 (para) position. The initial bromo substituent in 2-amino-5-bromo-3-methylpyridine is a deactivating group, which, along with the activating amino group, helps to prevent further bromination under controlled conditions. This interplay of activating and deactivating effects is a key principle in achieving the desired regioselectivity.

Methodologies for N-Alkylation of Aminopyridines to Incorporate the Propyl Moiety

The final key transformation in the synthesis of this compound is the introduction of the propyl group onto the nitrogen atom of the amino group. This can be achieved through various N-alkylation strategies.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines with Amines

Nucleophilic aromatic substitution (SNAr) is a primary method for forming carbon-nitrogen bonds on electron-deficient aromatic rings, such as pyridines. This reaction involves the attack of a nucleophile, in this case, propylamine (B44156), on a carbon atom bearing a leaving group, typically a halogen. The pyridine ring itself, being electron-deficient, facilitates this reaction, and the presence of additional electron-withdrawing groups can further enhance the reactivity.

For the synthesis of the target compound, the intermediate 2,5-dibromo-3-methylpyridine is an ideal substrate for an SNAr reaction with propylamine. Theoretical and experimental studies have shown that in 2,5-dihalopyridines, nucleophilic attack preferentially occurs at the C2 position. nih.gov This selectivity is attributed to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at the ortho (C2) position. Therefore, reacting 2,5-dibromo-3-methylpyridine with propylamine is expected to selectively displace the bromine atom at the C2 position, yielding the desired this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction and may be facilitated by elevated temperatures.

Table 3: Illustrative SNAr Reaction for N-Alkylation

| Substrate | Nucleophile | Solvent | Conditions | Product | Reference Principle |

|---|---|---|---|---|---|

| 2,5-Dibromo-3-methylpyridine | Propylamine | e.g., DMSO, DMF | Heat, Base (e.g., K₂CO₃) | This compound | nih.gov |

Transition Metal-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The formation of the C-N bond between the pyridine C2 position and the propylamine is a critical step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the premier method for this transformation due to their broad substrate scope and functional group tolerance. thieme-connect.de This reaction involves the palladium-catalyzed coupling of an aryl or heteroaryl halide with an amine. thieme-connect.de

In a typical synthesis of an N-alkylpyridin-2-amine, a 2-halopyridine substrate is reacted with the desired primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The development of bulky, electron-rich phosphine ligands has been crucial to the reaction's success, enhancing the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

For the synthesis of this compound, a suitable precursor would be a dihalogenated pyridine such as 2,5-dibromo-3-methylpyridine or 5-bromo-2-chloro-3-methylpyridine. The greater reactivity of the halogen at the C2 position allows for selective coupling with propylamine. Key components of this reaction include:

Palladium Precatalyst: Complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂) are commonly used. nih.gov More advanced, air-stable precatalysts that simplify reaction setup have also been developed. researchgate.net

Ligand: Bulky, electron-rich phosphine ligands are essential. Examples include Xantphos, RuPhos, BrettPhos, and SPhos, which stabilize the palladium center and facilitate the key steps of the catalytic cycle. nih.govresearchgate.net

Base: A non-nucleophilic strong base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄) are frequently employed. researchgate.netx-mol.net

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or tetrahydrofuran (B95107) (THF) are standard.

A study on the synthesis of N-arylpyrimidin-2-amine derivatives highlighted the effectiveness of a Pd(II)/Xantphos system with sodium tert-butoxide in refluxing toluene, achieving yields from moderate to good (27-82%). x-mol.net Similar conditions are applicable to the N-alkylation of bromopyridines. For instance, the synthesis of 5-bromo-N-ethyl-N-methylpyridin-2-amine was achieved in 66% yield by reacting 2,5-dibromopyridine (B19318) with N-methylethylamine using a Pd₂(dba)₃/Xantphos catalyst system. rsc.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Substrate | Amine | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2,5-Dibromopyridine | N-Methylethylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 66% rsc.org |

| 3-Bromo-2-aminopyridine | Morpholine | Pd(OAc)₂ / RuPhos | LiHMDS | Toluene | 71% researchgate.net |

Reductive Amination Strategies for N-Alkyl Substitution

Reductive amination offers an alternative and powerful pathway for introducing the N-propyl group. This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. researchgate.net For the synthesis of this compound, this strategy would utilize 2-amino-5-bromo-3-methylpyridine and propanal (propionaldehyde) as reactants.

The choice of reducing agent is critical for the success of reductive amination, as it must selectively reduce the iminium ion in the presence of the starting aldehyde. Common reducing agents include:

Borohydride Reagents: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and highly selective reagent, often preferred for its efficacy and safety. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. researchgate.net

Amine-Borane Complexes: Reagents like 2-picoline borane (B79455) and 5-ethyl-2-methylpyridine (B142974) borane are stable, effective, and can be used in protic solvents like methanol, which facilitates iminium ion formation. nih.gov

Catalytic Hydrogenation: Using hydrogen gas over a supported metal catalyst (e.g., Pd/C) is the most atom-economical method, though it may not be compatible with all functional groups and can sometimes be difficult to reproduce on a laboratory scale. nih.gov

The direct reductive amination approach streamlines the synthetic pathway by avoiding the isolation of the imine intermediate. researchgate.net This method is particularly valuable for synthesizing diverse libraries of amines from readily available starting materials under mild conditions. researchgate.net

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Key Features | Typical Conditions |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines/iminiums, widely used. researchgate.net | Acetic acid catalyst, Dichloromethane (DCM) or Tetrahydrofuran (THF) solvent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective at slightly acidic pH, toxic cyanide byproduct. | Methanol solvent, pH control (3-6). |

| 2-Picoline Borane | Stable, easy to handle, compatible with protic solvents. nih.gov | Methanol or THF solvent, often with an acid catalyst. |

Metal- and Column-Free Synthesis of N-Pyridin-2-yl Amines

While highly effective, transition metal-catalyzed methods can introduce trace metal contaminants into the final product, which is a significant concern in pharmaceutical applications. This has spurred research into metal-free synthetic routes. Furthermore, avoiding column chromatography simplifies purification and reduces solvent waste, aligning with the principles of green chemistry.

One potential metal-free strategy is nucleophilic aromatic substitution (SNAr). However, traditional SNAr reactions require the aromatic ring to be highly electron-deficient, which is not typically the case for aminopyridines. The displacement of a halide from an unactivated pyridine ring by an amine is challenging. thieme-connect.de Recent advances have explored activating the pyridine ring towards nucleophilic attack without the use of transition metals. For instance, the reaction of 2-aminopyridines with pyrylium (B1242799) salts can form pyridinium (B92312) intermediates that are primed for nucleophilic substitution, although this often involves substitution of the amino group rather than alkylation. researchgate.net

Another emerging area is photocatalysis, which can enable C-N bond formation under mild, metal-free conditions. princeton.edu However, these methods are still under development for the specific N-alkylation of haloaminopyridines. A BF₃·OEt₂-catalyzed N-alkylation of 2-aminopyridines with 1,2-diketones has been reported, proceeding through an iminium-keto intermediate. rsc.orgchemrxiv.org While this demonstrates a metal-free approach, its applicability is limited to specific alkylating agents.

Currently, a general, efficient, and scalable metal-free method for the N-propylation of 5-bromo-3-methylpyridin-2-amine remains an area of active research. The challenges associated with activating the C-N bond formation without a metal catalyst mean that methods like Buchwald-Hartwig amination and reductive amination remain the most practical and widely used strategies.

Introduction of the 3-Methyl Group in Pyridine Architectures

Employing a commercially available, methylated starting material is often the most efficient and straightforward approach. The foundational building block for this strategy is 3-methylpyridine, also known as 3-picoline.

Industrially, 3-picoline is produced on a large scale through several methods:

Acrolein and Ammonia (B1221849): The reaction of acrolein with ammonia over a heterogeneous oxide catalyst is a primary industrial route. researchgate.net

Acrolein, Propionaldehyde, and Ammonia: This variation provides better control over the product distribution compared to using acrolein alone. researchgate.net

Chichibabin Pyridine Synthesis: 3-picoline can be obtained as a co-product from the reaction of acetaldehyde, formaldehyde (B43269), and ammonia. researchgate.netresearchgate.net

Once 3-picoline is obtained, it can be elaborated into the desired intermediate, 2-amino-5-bromo-3-methylpyridine, which is itself a commercially available building block. A plausible laboratory synthesis from 3-picoline could involve:

Amination: Direct amination at the C2 position via the Chichibabin reaction (using sodium amide).

Bromination: Electrophilic bromination of 2-amino-3-methylpyridine. The activating amino group directs the incoming electrophile, typically to the C5 position.

This approach leverages well-established reactions and readily available starting materials to efficiently construct the core of the target molecule.

Introducing a methyl group onto a pre-existing, substituted pyridine ring is a more complex challenge due to issues of regioselectivity. Direct C-H functionalization is a highly sought-after but difficult transformation. While methylation at the alpha-positions (C2/C6) of pyridine is relatively common, selective methylation at the beta-position (C3/C5) is less straightforward.

Recent advances in catalysis have provided new tools for this purpose. For example, a rhodium-catalyzed method has been developed for the direct methylation of pyridines at the C3 and C5 positions using formaldehyde as the methyl source. rsc.org This approach utilizes a temporary dearomatization of the pyridine ring via metal hydride addition, rendering the C3 position nucleophilic. rsc.org

Another strategy involves the methylation of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the ring, making it more susceptible to certain transformations. Metal-free methylation of pyridine N-oxides at the C2 position has been achieved using peroxides as the methyl source. While not directly applicable to C3 methylation, it demonstrates the utility of post-synthetic modification strategies.

Table 3: Comparison of Methylation Strategies

| Strategy | Method | Reagents | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Precursor | Chichibabin Synthesis | Acetaldehyde, Formaldehyde, NH₃ | Mixture of products | Large-scale availability of 3-picoline. researchgate.net | Requires separation of isomers. |

| Post-Synthetic | Rh-catalyzed C-H Methylation | Rh catalyst, Formaldehyde | C3 / C5 rsc.org | Direct C-H functionalization, high atom economy. | Requires specific catalyst, may not tolerate all functional groups. |

Convergent and Linear Synthesis Strategies for Complex Pyridine Derivatives

For a molecule like this compound, one can envision both approaches:

Linear Approach:

Pyridine → 3-Methylpyridine → 3-Methyl-2-nitropyridine → 2-Amino-3-methylpyridine → 2-Amino-5-bromo-3-methylpyridine → this compound This long sequence means that any material loss at an early stage is magnified throughout the synthesis.

Convergent Approach:

Fragment 1 Synthesis: Prepare the core intermediate, 2-amino-5-bromo-3-methylpyridine, using an efficient route (as described in 2.3.1).

Fragment 2: Propylamine (commercially available).

Coupling: Combine Fragment 1 and Fragment 2 in a final, high-yielding step, such as a Buchwald-Hartwig amination (if starting from 2,5-dihalo-3-methylpyridine) or a reductive amination.

Biocatalytic Approaches to Pyridine Functionalization

The burgeoning field of biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of functionalized pyridine derivatives. Enzymes, operating under mild conditions, can catalyze a variety of chemical transformations with high chemo-, regio-, and stereoselectivity, thus minimizing waste and avoiding the use of harsh reagents. While the direct biocatalytic synthesis of this compound has not been extensively reported, several enzymatic strategies hold significant promise for the functionalization of pyridine rings and the synthesis of analogous structures. These approaches primarily focus on the formation of C-N bonds, a key step in the synthesis of N-alkylated aminopyridines.

One of the most promising enzymatic methods for the synthesis of chiral amines is reductive amination , a reaction that converts a carbonyl group to an amine. This transformation is catalyzed by enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) . nih.govnih.gov These NAD(P)H-dependent oxidoreductases facilitate the asymmetric reduction of prochiral imines, which can be formed in situ from a ketone or aldehyde and an amine. nih.govrsc.org This one-pot reaction is highly atom-economical and is considered a green chemistry approach. wikipedia.org

The general mechanism of IRED-catalyzed reductive amination involves the enzyme facilitating the reduction of an imine intermediate, which is in equilibrium with the starting carbonyl compound and amine. nih.gov The high chemoselectivity of these enzymes allows for the reduction of the imine in the presence of the more stable carbonyl group. nih.gov

While much of the research has focused on the synthesis of chiral amines from prochiral ketones, the technology is adaptable for the synthesis of secondary amines. For instance, IREDs have been successfully employed in the reductive amination of ketones with primary amines. rsc.org A hypothetical biocatalytic route to N-alkylated aminopyridines, such as the target compound, could involve the reductive amination of an appropriate aminopyridine with an aldehyde. For the synthesis of this compound, this would entail the reaction of 2-amino-5-bromo-3-methylpyridine with propanal, catalyzed by a suitable IRED or RedAm.

The substrate scope of IREDs is continually being expanded through enzyme discovery and protein engineering. Researchers have successfully used IREDs for the reductive amination of a variety of substrates, including aromatic aldehydes and ketones, with a range of amine partners, including aminopyridines. rsc.org For example, a library of 85 IREDs was screened for their ability to catalyze the reductive amination of cyclohexanone (B45756) with various amines, including aminopyridines, demonstrating the potential of these enzymes to accept heterocyclic amine substrates. rsc.org

Another class of enzymes that could be applied to the synthesis of N-alkylated aminopyridines are amine dehydrogenases (AmDHs) . These enzymes catalyze the direct reductive coupling of ketones with ammonia or amines, using a nicotinamide (B372718) cofactor, to form an amine. rsc.orgnih.gov This method is highly atom-efficient as it can utilize ammonium (B1175870) formate (B1220265) as both the nitrogen source and the source of reducing equivalents, with inorganic carbonate as the only byproduct. rsc.org

The table below summarizes some of the key enzyme classes and their potential applications in the synthesis of N-alkylated aminopyridines.

| Enzyme Class | Reaction Type | Potential Application for N-Alkyl Aminopyridine Synthesis | Key Features |

| Imine Reductases (IREDs) | Reductive Amination | Reaction of an aminopyridine with an aldehyde (e.g., propanal) | High stereoselectivity, mild reaction conditions, one-pot synthesis. nih.govrsc.org |

| Reductive Aminases (RedAms) | Reductive Amination | Similar to IREDs, for the synthesis of secondary and tertiary amines. nih.gov | Broad substrate scope, potential for industrial-scale production. nih.gov |

| Amine Dehydrogenases (AmDHs) | Reductive Amination | Direct coupling of a ketone/aldehyde with an aminopyridine. | High atom economy, uses ammonium salts as nitrogen and hydride source. rsc.orgnih.gov |

While direct enzymatic N-alkylation of aminopyridines remains a developing area, the existing research on IREDs, RedAms, and AmDHs provides a strong foundation for future work. The continuous discovery of new enzymes and the application of protein engineering techniques are expected to yield biocatalysts with the desired activity and specificity for the efficient and sustainable synthesis of complex molecules like this compound.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 5 Bromo 3 Methyl N Propylpyridin 2 Amine

Reactivity Profile of the Bromine Substituent at the C-5 Position

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key functional handle, enabling a wide range of synthetic transformations. Its reactivity is influenced by the electron-deficient nature of the pyridine ring, which facilitates certain reaction pathways.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-aromatic compounds. For a reaction to occur on an aryl halide, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. libretexts.orglibretexts.org

In 5-bromo-3-methyl-N-propylpyridin-2-amine, the ring nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution but activating it for nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. The bromine at C-5 is meta to the ring nitrogen and does not receive the same level of activation as halides at the ortho or para positions. Consequently, direct SNAr displacement of the C-5 bromine by common nucleophiles under standard conditions is generally difficult and requires harsh conditions or the use of very strong nucleophiles. youtube.com The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon bearing the bromine, forming a high-energy carbanionic intermediate before the bromide ion is expelled. libretexts.org

The C-5 bromine is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. These reactions proceed via a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination.

Suzuki Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. mdpi.comnih.gov The 5-bromo position of the pyridine ring is highly amenable to this transformation. Studies on the closely related compound, 5-bromo-2-methylpyridin-3-amine, demonstrate efficient palladium-catalyzed coupling with various arylboronic acids to produce 5-arylpyridine derivatives in moderate to good yields. mdpi.comresearchgate.net The reaction is tolerant of the amine functionality, although sometimes protection of the amine as an amide is employed to prevent potential interference with the catalyst. mdpi.comresearchgate.net

Table 1: Exemplar Conditions for Suzuki Coupling of a 5-Bromopyridine Analog Data derived from studies on 5-bromo-2-methylpyridin-3-amine.

| Catalyst | Base | Solvent | Temperature (°C) | Reactants | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | 5-bromo-2-methylpyridin-3-amine, Arylboronic acid | 5-Aryl-2-methylpyridin-3-amine | 60-85 | mdpi.comresearchgate.net |

| Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | 100-110 | 3,4,5-tribromo-2,6-dimethylpyridine, Phenylboronic acid | Arylated 2,6-dimethylpyridine | Variable | beilstein-journals.org |

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent (organostannane), also typically catalyzed by palladium. nih.gov This reaction is known for its tolerance of a wide array of functional groups. The C-Br bond in this compound is a suitable electrophilic partner for Stille coupling. The mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. nih.gov Although highly effective, the toxicity of organotin compounds is a significant drawback.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by nickel or palladium. uzh.ch This method is particularly powerful for creating C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. The this compound can be effectively coupled with various organozinc reagents. Organozinc compounds are generally more reactive than their boron and tin counterparts but are less basic than organolithium or Grignard reagents, offering a good balance of reactivity and functional group tolerance.

Beyond cross-coupling, the bromine atom can be activated for other transformations. One key method is halogen-metal exchange, typically using organolithium reagents like n-butyllithium at low temperatures. This reaction would convert the 5-bromopyridine derivative into a highly reactive 5-lithiopyridine species. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of substituents at the C-5 position.

Furthermore, the bromine can be involved in Ullmann-type coupling reactions, which typically use a copper catalyst to form C-N, C-O, or C-S bonds, often under harsher conditions than palladium-catalyzed reactions. nih.govresearchgate.net

Intrinsic Reactivity of the N-Propylaminopyridine Moiety

The 2-(N-propylamino)pyridine fragment of the molecule possesses its own distinct reactivity, centered on the nucleophilic character of the nitrogen atoms and their ability to participate in cyclization reactions.

The exocyclic secondary amine (N-propylamino group) is a significant nucleophilic center. The nucleophilicity of an amine is related to its basicity and is influenced by both electronic and steric factors. uni-muenchen.demasterorganicchemistry.com The lone pair on the exocyclic nitrogen is available for reaction with electrophiles. However, its reactivity is modulated by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the resonance delocalization of the exocyclic nitrogen's lone pair into the ring can reduce its basicity and nucleophilicity compared to a simple dialkylamine. libretexts.org

Despite this, the N-propylamino group is sufficiently nucleophilic to undergo reactions such as alkylation, acylation, and arylation. The presence of the N-propyl group, being an electron-donating alkyl group, slightly increases the electron density on the nitrogen compared to an unsubstituted 2-aminopyridine (B139424), enhancing its nucleophilicity. However, the steric bulk of the propyl group can hinder its approach to sterically demanding electrophiles. masterorganicchemistry.com

The 2-aminopyridine scaffold is a classic precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. jocpr.com These reactions typically proceed via a condensation-cyclization sequence.

Imidazo[1,2-a]pyridines: The synthesis of the imidazo[1,2-a]pyridine (B132010) core often involves the reaction of a 2-aminopyridine with an α-haloketone (Tschitschibabin reaction). bio-conferences.org The mechanism begins with the nucleophilic attack of the more nucleophilic endocyclic (ring) nitrogen onto the electrophilic carbon of the α-haloketone, displacing the halide. bio-conferences.orgacs.org The resulting pyridinium (B92312) salt intermediate then undergoes intramolecular condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration to form the aromatic fused-ring system. The N-propyl group on the exocyclic amine would ultimately be located at the N-1 position of the resulting imidazo[1,2-a]pyridinium salt, following the cyclization. Numerous modern variations of this reaction exist, employing different reagents and catalysts to achieve this transformation under milder conditions. organic-chemistry.orgnih.gov

Table 2: General Synthetic Routes to Fused Heterocycles from 2-Aminopyridines

| Target Heterocycle | Typical Reagents | General Mechanism | Reference |

| Imidazo[1,2-a]pyridines | α-Haloketones, α-Haloaldehydes | SN2 by endocyclic nitrogen, followed by intramolecular condensation and dehydration. | bio-conferences.orgacs.org |

| Imidazo[1,2-a]pyridines | Ketones, Aldehydes, Alkynes | Multi-component reactions, often copper- or iron-catalyzed. | bio-conferences.orgorganic-chemistry.org |

| Pyrido[1,2-a]pyrimidines | 1,3-Dicarbonyl compounds, α,β-Unsaturated carbonyls | Michael addition or condensation with the exocyclic amine, followed by intramolecular cyclization and dehydration. | researchgate.netrsc.org |

Pyrido[1,2-a]pyrimidines: The formation of the pyrido[1,2-a]pyrimidine (B8458354) system from 2-aminopyridines typically involves reaction with 1,3-dielectrophilic species such as β-ketoesters, malonates, or α,β-unsaturated carbonyl compounds. researchgate.netrsc.org In these reactions, the exocyclic amine generally acts as the initial nucleophile, attacking one of the electrophilic centers (e.g., via Michael addition or condensation). This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the remaining electrophilic center, leading to the formation of the second six-membered ring. researchgate.net

Coordination Behavior with Transition Metal Centers and its Influence on Reactivity

Substituted 2-aminopyridines are versatile ligands in coordination chemistry, capable of binding to metal ions in several ways. pvpcollegepatoda.orgresearchgate.net For this compound, the primary coordination sites are the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. Typically, 2-aminopyridine derivatives can act as monodentate ligands, coordinating through the more basic pyridine nitrogen atom. pvpcollegepatoda.org However, they can also function as bidentate chelating ligands, forming a stable five-membered ring with a metal center by involving both the pyridine and the exocyclic amino nitrogen atoms. pvpcollegepatoda.orgresearchgate.net The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric bulk of the substituents on the ligand, and the reaction conditions.

The presence of the N-propyl group introduces moderate steric hindrance around the exocyclic nitrogen, which could influence the geometry of the resulting metal complex. Research on bulky aminopyridinato ligands has shown that sterically demanding substituents can control the metal-to-ligand stoichiometry and stabilize metals in unusual oxidation states. researchgate.net While the N-propyl group is not exceptionally bulky, it, in conjunction with the adjacent methyl group, could favor specific coordination geometries.

Coordination to a transition metal center significantly alters the electronic properties and reactivity of the this compound ligand. Upon coordination, the pyridine ring becomes more electron-deficient, which can activate it towards nucleophilic attack. Furthermore, in the context of catalysis, the pyridyl group of N-aryl-2-aminopyridines can act as a directing group, facilitating chelation-assisted C-H bond activation at specific positions. rsc.org For instance, transition metals like palladium, rhodium, and iridium can form stable five- or six-membered metallacycle intermediates with 2-aminopyridine derivatives, leading to a variety of functionalization reactions. rsc.org The bromo substituent at the 5-position also offers a reactive handle for cross-coupling reactions, and its reactivity can be modulated by the coordination of the aminopyridine moiety to a metal center.

The table below summarizes common coordination modes observed for 2-aminopyridine derivatives with various transition metals, which can be extrapolated to the title compound.

| Transition Metal | Typical Coordination Mode(s) | Resulting Complex Type | Potential Influence on Reactivity |

| Copper(II) | Bidentate (N,N') | Mononuclear or Dinuclear | Facilitates oxidation reactions |

| Ruthenium(II/III) | Bidentate (N,N'), Bridging | Trinuclear clusters | C-H activation, catalytic cycles |

| Palladium(II) | Bidentate (N,N') | Mononuclear square planar | Directing group for C-H activation and cross-coupling |

| Cobalt(II) | Bidentate (N,N') | Tetrahedral or Octahedral | Spin-state changes, catalytic activity |

| Iron(II/III) | Bidentate (N,N') | High-spin or Low-spin complexes | Redox catalysis, polymerization |

This table is a generalized representation based on the behavior of similar 2-aminopyridine ligands.

Interplay of Substituent Effects (Bromo, Methyl, N-Propyl) on Pyridine Ring Electronic Distribution

The electronic distribution within the pyridine ring of this compound is a complex interplay of the inductive and resonance effects of its three substituents. The Hammett substituent constants (σ) provide a quantitative measure of these effects. nih.gov

The bromo group at the 5-position is an electron-withdrawing group primarily through its inductive effect (-I), while it exhibits a weaker electron-donating resonance effect (+R). nih.gov For pyridine, halogen substituents are generally deactivating towards electrophilic substitution.

The methyl group at the 3-position is an electron-donating group through both a positive inductive effect (+I) and hyperconjugation. This increases the electron density on the pyridine ring, making it more susceptible to electrophilic attack compared to an unsubstituted pyridine.

The N-propylamino group at the 2-position is a strong electron-donating group. The nitrogen lone pair can participate in resonance with the pyridine ring (+R effect), significantly increasing the electron density, particularly at the ortho and para positions relative to the amino group (positions 3 and 5). The propyl group itself is weakly electron-donating via an inductive effect (+I).

The following table provides a qualitative summary of the electronic effects of the substituents.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -Br | 5 | -I (withdrawing) | +R (donating) | Net withdrawing/deactivating |

| -CH₃ | 3 | +I (donating) | Hyperconjugation (donating) | Donating/activating |

| -NH-propyl | 2 | -I (of N), +I (of propyl) | +R (strongly donating) | Strongly donating/activating |

Investigating Reaction Pathways through Experimental and Computational Mechanistic Studies

Elucidating the reaction pathways of a molecule like this compound involves a combination of experimental techniques and computational modeling. Experimental studies, such as kinetic analysis, crossover experiments, and the isolation and characterization of intermediates, can provide crucial insights into the reaction mechanism.

For instance, in transition metal-catalyzed reactions, the mechanism often involves a series of steps including oxidative addition, reductive elimination, migratory insertion, and transmetalation. For the title compound, a palladium-catalyzed Suzuki or Buchwald-Hartwig coupling at the C-Br bond would be a plausible transformation. Mechanistic studies of such reactions on related aryl halides often involve the identification of catalytic intermediates. rsc.org

Computational mechanistic studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding reaction pathways. researchgate.netiiste.org DFT calculations can be used to:

Determine the geometries of reactants, transition states, and products.

Calculate the activation energies for different potential reaction pathways, thereby predicting the most likely mechanism.

Analyze the electronic structure of intermediates and transition states to understand the role of substituents.

Model the effect of solvent on the reaction energetics.

For this compound, DFT studies could be employed to investigate various potential reactions. For example, in an electrophilic aromatic substitution reaction, calculations could determine the relative energies of the sigma-complex intermediates for attack at the C4 and C6 positions, thus predicting the regioselectivity. Similarly, the mechanism of a nucleophilic aromatic substitution, potentially displacing the bromo group, could be modeled to understand the energetics of the Meisenheimer complex intermediate.

The table below outlines some plausible reaction pathways for this compound and the methods that could be used to investigate their mechanisms.

| Reaction Type | Plausible Pathway | Experimental Investigation Methods | Computational Investigation Methods |

| Suzuki Cross-Coupling | Oxidative addition of Pd(0) to C-Br bond, transmetalation with boronic acid, reductive elimination. | Kinetic studies, isolation of Pd-intermediates, catalyst poisoning experiments. | DFT calculations of the energies of all intermediates and transition states in the catalytic cycle. |

| Electrophilic Aromatic Substitution | Formation of a sigma complex (arenium ion) followed by deprotonation. | Product analysis (regioselectivity), kinetic isotope effect studies. | Calculation of transition state energies for attack at different ring positions, analysis of charge distribution in the ground state. |

| Nucleophilic Aromatic Substitution | Addition of a nucleophile to form a Meisenheimer-like intermediate, followed by loss of the bromide leaving group. | Trapping of intermediates, studies on the effect of the nucleophile and leaving group. | DFT modeling of the potential energy surface, characterization of the Meisenheimer intermediate. |

| C-H Activation | Chelation-assisted oxidative addition of a metal to a C-H bond. | Deuterium labeling experiments, stoichiometric reactions with metal complexes. | DFT calculations to identify the lowest energy pathway for C-H bond cleavage. |

Through the synergy of experimental and computational approaches, a detailed understanding of the reactivity and reaction mechanisms of this compound can be achieved, paving the way for its strategic use in the synthesis of more complex molecules.

Structure Activity Relationships Sar and Rational Design of 5 Bromo 3 Methyl N Propylpyridin 2 Amine Analogues

Impact of Positional Bromine Substitution on Molecular Recognition and Reactivity

The presence and position of a halogen atom on a pyridine (B92270) ring can significantly alter the electronic properties of the molecule, thereby influencing its ability to interact with biological targets. In the case of 5-bromo-3-methyl-N-propylpyridin-2-amine, the bromine atom at the C-5 position exerts a notable electron-withdrawing effect through induction, while also contributing to the molecule's lipophilicity.

The electron-withdrawing nature of the bromine atom can modulate the pKa of the pyridine nitrogen and the exocyclic amino group, which in turn affects the ionization state of the molecule at physiological pH. This is a critical factor in molecular recognition, as ionic interactions and hydrogen bonding are often key components of ligand-receptor binding. The modification of the electronic environment of the pyridine ring can also influence its susceptibility to metabolic enzymes, thereby affecting the compound's pharmacokinetic profile.

From a reactivity standpoint, the bromine atom serves as a handle for further chemical modification. For instance, it can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of substituents at the C-5 position. This provides a powerful tool for exploring the SAR of this position and optimizing the compound's biological activity. The reactivity of the bromine atom is, however, influenced by the electronic nature of the other substituents on the pyridine ring.

The table below summarizes the electronic and reactivity implications of bromine substitution at various positions on the pyridine ring, drawing general principles from the study of substituted pyridines.

| Substitution Position | Electronic Effect on Pyridine Ring | Impact on Reactivity for Further Modification |

| C-2 or C-6 | Strong electron-withdrawing effect, significantly lowers pKa. | Can be susceptible to nucleophilic substitution. |

| C-3 or C-5 | Moderate electron-withdrawing effect. | Amenable to cross-coupling reactions. |

| C-4 | Strongest electron-withdrawing effect on the ring nitrogen. | Can influence the reactivity of other positions. |

Influence of Methyl Group Position (C-3) on Steric and Electronic Profiles

The methyl group at the C-3 position of the pyridine ring in this compound introduces both steric and electronic effects that are crucial in defining its interaction with biological targets.

Steric Profile: The C-3 methyl group introduces steric bulk in the vicinity of the C-2 amino group. This steric hindrance can have several consequences. It can restrict the rotation of the N-propyl group, influencing the conformational preferences of the molecule. researchgate.net This can be advantageous if the preferred conformation aligns with the binding site of the target, leading to a more favorable entropic contribution to the binding affinity. Conversely, excessive steric bulk could hinder the optimal binding of the ligand to its receptor. The steric presence of the methyl group can also shield the adjacent C-2 amino group and the pyridine nitrogen from enzymatic degradation, potentially increasing the metabolic stability of the compound. youtube.com

Electronic Profile: Electronically, the methyl group is weakly electron-donating through an inductive effect. This can subtly modulate the electron density of the pyridine ring, influencing the basicity of the ring nitrogen and the exocyclic amino group. While the effect is less pronounced than that of the bromine atom, it can still fine-tune the electronic properties of the molecule, which can be important for optimizing interactions with the target protein. Studies on methyl-substituted pyridines have shown that the position of the methyl group can influence hydrogen-bonding interactions. researchgate.net

The interplay between the steric and electronic effects of the C-3 methyl group is a key aspect of the SAR of this compound class. The following table illustrates the general influence of a methyl group at different positions on a pyridine ring.

| Methyl Group Position | Primary Steric Influence | Primary Electronic Influence |

| C-2 or C-6 | High steric hindrance near the ring nitrogen and adjacent positions. | Weakly electron-donating. |

| C-3 or C-5 | Moderate steric influence on adjacent substituents. | Weakly electron-donating. |

| C-4 | Less direct steric hindrance on adjacent positions compared to C-2/C-6. | Weakly electron-donating, can influence the basicity of the ring nitrogen. |

Modulation of Biological and Chemical Activity via N-Alkyl Chain Variation (Propyl and Related Homologs)

The N-alkyl chain, specifically the propyl group in this compound, plays a significant role in modulating the compound's biological and chemical properties. Variation of this chain length and branching can have profound effects on potency, selectivity, and pharmacokinetic parameters.

The electronic nature of the alkyl chain is primarily inductive, with a weak electron-donating effect on the amino group. This can subtly influence the basicity of the nitrogen atom, which in turn can affect its ability to form hydrogen bonds or ionic interactions with the target.

The flexibility of the N-propyl chain allows it to adopt various conformations in space. The specific conformation that the chain assumes upon binding to its biological target is crucial for achieving high affinity. drugdesign.org Conformational analysis of n-propylamine has shown that it can exist in several low-energy conformations. acs.org The energetic barrier to rotation around the C-C and C-N bonds will determine the relative populations of these conformers in solution.

The interaction with a receptor can stabilize a single, "bioactive" conformation. Understanding the preferred bioactive conformation is a key goal of rational drug design. By introducing conformational constraints into the N-alkyl chain, for example, by incorporating cyclic structures or double bonds, it is possible to pre-organize the molecule into its bioactive conformation. researchgate.netnih.gov This can lead to an increase in binding affinity by reducing the entropic penalty associated with the loss of conformational freedom upon binding.

The table below outlines how variations in the N-alkyl chain can impact key properties relevant to drug design.

| N-Alkyl Chain Variation | Impact on Lipophilicity | Potential Conformational Effects |

| Increased chain length (e.g., butyl, pentyl) | Increases | Increased flexibility, more accessible conformations. |

| Decreased chain length (e.g., ethyl, methyl) | Decreases | Reduced flexibility. |

| Branching (e.g., isopropyl, isobutyl) | Can increase or decrease depending on the specific isomer. | Introduces steric hindrance, restricts rotation. |

| Introduction of cyclic moieties | Generally increases. | Significantly restricts conformational freedom. |

Computational and Experimental Methodologies for SAR Determination and Lead Optimization

The elucidation of SAR and the subsequent optimization of lead compounds like this compound rely on a synergistic interplay between computational and experimental techniques. numberanalytics.compatsnap.com

Computational Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the physicochemical properties of a series of analogues with their biological activity. nih.govdovepress.com For aminopyridine derivatives, 2D-QSAR and 3D-QSAR models can be developed to predict the activity of novel compounds and guide their design. tandfonline.comrsc.org Descriptors used in these models can include electronic parameters (e.g., Hammett constants, atomic charges), steric parameters (e.g., molar refractivity, van der Waals volume), and lipophilicity (e.g., logP).

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules. longdom.orgresearchgate.netlongdom.org For the title compound and its analogues, DFT can be used to calculate properties such as molecular electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and atomic charges. This information provides insights into how substituents influence the electronic profile and reactivity of the molecule.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govd-nb.info Molecular docking studies of this compound analogues can help to visualize the binding mode, identify key interactions with amino acid residues in the active site, and rationalize the observed SAR. nih.govmdpi.com

Experimental Methodologies:

Chemical Synthesis: The synthesis of a focused library of analogues is the foundation of experimental SAR studies. Systematic modifications of the bromine position, the methyl group, and the N-alkyl chain are performed to probe their influence on activity.

In Vitro Biological Assays: These assays are used to determine the biological activity of the synthesized compounds. The data generated from these assays, such as IC50 or EC50 values, are used to build and validate QSAR models.

X-ray Crystallography: When a crystal structure of the target protein in complex with a ligand is available, it provides invaluable information about the binding mode at an atomic level. This information can be used to guide the design of new analogues with improved binding affinity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques can be used to study the conformation of the N-alkyl chain in solution and to investigate ligand-protein interactions.

The iterative application of these computational and experimental methods is a powerful strategy for lead optimization, enabling the rational design of more potent and selective drug candidates. youtube.com

Computational Chemistry and Advanced Spectroscopic Characterization of 5 Bromo 3 Methyl N Propylpyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in providing a microscopic understanding of the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between computational cost and accuracy, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-bromo-3-methyl-N-propylpyridin-2-amine, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles that correspond to the global minimum on the potential energy surface. The stability of the molecule is inferred from the calculated total energy; a lower energy value signifies a more stable conformation. For instance, studies on similar pyridine (B92270) derivatives have demonstrated that DFT is a reliable method for obtaining structural parameters that are in good agreement with experimental data where available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and less stable. For substituted pyridines, the nature and position of the substituents significantly influence the energies of the frontier orbitals and, consequently, the reactivity of the molecule.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic power of a molecule. |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. researchgate.netdeeporigin.com The MEP is calculated from the total electron density and provides a color-coded representation of the electrostatic potential on the molecular surface.

Typically, regions of negative electrostatic potential, depicted in shades of red and yellow, are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to the locations of lone pairs of electrons on heteroatoms like nitrogen and oxygen. Conversely, regions of positive electrostatic potential, shown in shades of blue, indicate electron-deficient areas and are favorable for nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amino and propyl groups would exhibit positive potential, marking them as potential hydrogen bond donors.

Protonation Effects on Electron Affinity and Molecular Structure

The basicity of the nitrogen atoms in the pyridine ring and the exocyclic amino group makes this compound susceptible to protonation in acidic environments. Protonation can significantly alter the electronic properties and molecular structure of the compound. Quantum chemical calculations can be employed to study these effects by modeling the protonated species and comparing their properties to the neutral molecule.

Protonation is expected to increase the electron affinity of the molecule, making it a better electron acceptor. This is because the addition of a proton introduces a positive charge, which stabilizes the acceptance of an electron into the LUMO. Structurally, protonation will lead to changes in bond lengths and angles, particularly around the protonated nitrogen atom. For instance, the C-N bonds involving the protonated nitrogen are likely to lengthen, and the bond angles around it will adjust to accommodate the new N-H bond. Understanding these protonation effects is crucial for predicting the behavior of the molecule in biological systems, where pH can vary.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Binding Dynamics

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which possesses a rotatable propyl group.

By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing the different conformations the molecule can adopt and the transitions between them. This conformational sampling is essential for understanding how the molecule might adapt its shape to fit into a binding site of a protein. Furthermore, when the molecule is simulated in the presence of a target protein, MD can provide detailed information about the dynamics of the ligand-binding process, including the stability of the protein-ligand complex and the key interactions that maintain the bound state. nih.govfigshare.comacs.org

Molecular Docking Studies to Elucidate Protein-Ligand Binding Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates.

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous determination of the structure and properties of novel chemical entities. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography provides a comprehensive characterization profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for the structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region will feature two signals corresponding to the protons on the pyridine ring. The proton at the C4 position is expected to appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton will also appear as a doublet. The methyl group attached to the pyridine ring will produce a singlet in the upfield region. The N-propyl group will exhibit three distinct signals: a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons directly attached to the amine nitrogen. The N-H proton of the secondary amine will likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework. The pyridine ring is expected to show five distinct signals for its carbon atoms, with their chemical shifts influenced by the bromo, methyl, and N-propylamino substituents. The carbon bearing the bromine atom (C5) will be significantly shielded. The carbons of the N-propyl group will appear in the aliphatic region of the spectrum, and the methyl group on the ring will also have a characteristic upfield signal.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine-H (C4) | 7.5 - 7.8 | Doublet (d) |

| Pyridine-H (C6) | 7.9 - 8.2 | Doublet (d) |

| N-H | 4.5 - 5.5 | Broad Singlet (br s) |

| N-CH₂- | 3.2 - 3.5 | Triplet (t) |

| -CH₂- | 1.6 - 1.9 | Sextet |

| Ring-CH₃ | 2.1 - 2.4 | Singlet (s) |

| -CH₂-CH₃ | 0.9 - 1.1 | Triplet (t) |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | 158 - 162 |

| C3 (Pyridine) | 120 - 125 |

| C4 (Pyridine) | 140 - 145 |

| C5 (Pyridine) | 105 - 110 |

| C6 (Pyridine) | 148 - 152 |

| Ring-CH₃ | 15 - 20 |

| N-CH₂- | 45 - 50 |

| -CH₂- | 20 - 25 |

| -CH₂-CH₃ | 10 - 15 |

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₃BrN₂), the high-resolution mass spectrum would confirm its elemental composition.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for N-alkyl amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. In this case, the loss of an ethyl radical (C₂H₅•) from the N-propyl group would result in a significant fragment ion. Another possible fragmentation is the loss of a propyl radical.

Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 228/230 | Molecular ion (containing ⁷⁹Br/⁸¹Br) |

| [M-C₂H₅]⁺ | 199/201 | Alpha-cleavage, loss of ethyl radical |

| [M-C₃H₇]⁺ | 185/187 | Loss of propyl radical |

| [C₆H₆BrN]⁺ | 183/185 | Loss of propylamine (B44156) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

The presence of a secondary amine is indicated by a moderate N-H stretching vibration in the region of 3300-3500 cm⁻¹. The spectrum will also show C-H stretching vibrations for both the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic propyl and methyl groups (below 3000 cm⁻¹). The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Propyl and Methyl Groups |

| C=C and C=N Stretch | 1400 - 1600 | Pyridine Ring |

| C-N Stretch | 1250 - 1350 | Aryl Amine |

| C-Br Stretch | 500 - 600 | Bromoalkane |

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles within the molecule.

This technique would also reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. Such an analysis would provide unequivocal proof of the compound's structure and conformation in the solid state.

Parameters Determined by X-ray Crystallography for this compound

| Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-N, C-Br, C-C, C-H). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C, C-C-C). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule, particularly of the N-propyl group. |

| Intermolecular Interactions | The presence and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

Research Applications and Potential in Chemical Biology and Organic Synthesis

A Versatile Linchpin in Organic Synthesis

The strategic placement of reactive sites on the pyridine (B92270) ring of 5-bromo-3-methyl-N-propylpyridin-2-amine renders it a highly valuable precursor in the synthesis of more complex molecules. The presence of the bromine atom at the 5-position allows for a variety of cross-coupling reactions, while the amino and methyl groups can be utilized for further functionalization or to influence the electronic properties of the molecule.

Gateway to Fused Pyridine Heterocycles

The inherent reactivity of the aminopyridine scaffold, combined with the bromo substituent, makes this compound an ideal starting material for the construction of fused heterocyclic systems. Through intramolecular cyclization reactions, often facilitated by a palladium or copper catalyst, the amino group can react with a suitably positioned functional group introduced at the site of the bromine atom. This strategy paves the way for the synthesis of a diverse array of bicyclic and polycyclic heteroaromatic compounds, which are prevalent motifs in many biologically active molecules and functional materials. For instance, derivatives of 2-amino-5-bromo-3-methylpyridine (B22881), a closely related precursor, have been successfully employed in the synthesis of imidazo[1,2-a]pyridine-based structures.

A Key Component in Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for the rapid generation of chemical libraries. The bifunctional nature of this compound, possessing both a nucleophilic amino group and a handle for cross-coupling, makes it an attractive substrate for such reactions. Its integration into MCR protocols could enable the one-pot synthesis of large and diverse libraries of substituted pyridine derivatives, which are invaluable for high-throughput screening in drug discovery and materials science.

Forerunner to Advanced Organic Materials and Polymers

The electronic properties of the pyridine ring, which can be modulated by the substituents, suggest a potential role for this compound as a monomer or precursor in the development of advanced organic materials. The bromo-functionality allows for polymerization through cross-coupling methodologies, potentially leading to the formation of novel conductive polymers or materials with interesting photophysical properties. The N-propylamino and methyl groups can be tailored to influence solubility, morphology, and intermolecular interactions within the resulting polymeric structures.

Probing Biological Mechanisms: Preclinical Research Applications

Beyond its utility in synthetic chemistry, the structural features of this compound have prompted its investigation in various preclinical biological studies. These explorations are primarily focused on understanding its mechanism of action and identifying potential molecular targets.

Investigating Enzyme Modulation: A Focus on Kinases and DPP-4

The aminopyridine scaffold is a well-established pharmacophore found in numerous enzyme inhibitors. Consequently, this compound and its derivatives are being explored as potential modulators of various enzymes, including protein kinases and dipeptidyl peptidase-4 (DPP-4).

Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The general structure of substituted aminopyridines has been identified as a promising starting point for the design of kinase inhibitors. While specific data for this compound is not extensively published, its structural similarity to known kinase inhibitors suggests it could serve as a valuable scaffold for the development of new therapeutic agents.

Similarly, DPP-4 is a key enzyme in glucose metabolism and a validated target for the treatment of type 2 diabetes. The aminopyridine motif is present in some known DPP-4 inhibitors. Mechanistic studies involving this compound could provide insights into the structure-activity relationships required for potent and selective DPP-4 inhibition.

| Enzyme Target Class | Potential Application | Rationale |

| Protein Kinases | Anticancer, Anti-inflammatory | The aminopyridine core is a known scaffold in many kinase inhibitors. |

| Dipeptidyl Peptidase-4 (DPP-4) | Antidiabetic | The aminopyridine structure is present in some existing DPP-4 inhibitors. |

Investigation in Anticancer Research through Metal Complexation and Other Pathways

Direct studies on the anticancer properties of "this compound" are not available in the current scientific literature. However, the broader class of substituted pyridine derivatives has been a subject of interest in anticancer research. One common approach involves the use of such compounds as ligands to form metal complexes with potential therapeutic applications. The nitrogen and amine groups in aminopyridines can chelate to metal ions, and the resulting complexes can exhibit cytotoxic activity against cancer cells.

For instance, research into other nitrogen-containing heterocyclic compounds has demonstrated that their metal complexes can be effective anticancer agents. While not directly involving the target compound, studies on amide derivatives of 3-aminomethyl pyridine have shown that some compounds exhibit significant IC50 values against lung and leukemia cancer cell lines. researchgate.net For example, certain synthesized amide derivatives showed IC50 values of 0.2129 µM and 1.186 µM against the A549 lung cancer cell line, while others demonstrated promising activity against MOLT3 leukemia cancer cell lines with IC50 values as low as 0.14 µM. researchgate.net

Table 1: Examples of Anticancer Activity in Related Heterocyclic Compounds

| Compound Class | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|

| Amide derivatives of 3-aminomethyl pyridine | A549 (Lung) | 0.2129 µM |

| Amide derivatives of 3-aminomethyl pyridine | MOLT3 (Leukemia) | 0.14 µM |

Studies on Antimalarial Activity and Target Interaction

There is no specific research on the antimalarial activity of "this compound." However, substituted aminopyridines and related nitrogen-containing heterocycles are classes of compounds that have been investigated for their potential as antimalarial agents. Malaria remains a significant global health issue, and the development of new and effective therapies is crucial. malariaworld.orgnih.gov

Research in this area often involves the design and synthesis of novel compounds and their evaluation against different strains of the Plasmodium falciparum parasite, including chloroquine-sensitive and chloroquine-resistant strains. malariaworld.orgnih.gov For example, studies on hybrid pyridine substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives have shown considerable antimalarial activity, with IC50 values ranging from 32.74-46.80 μM against the 3D7 strain and 28.05-54.95 μM against the Dd2 strain of P. falciparum. malariaworld.orgnih.gov

Another study focused on 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzenes, which include aminopyridine moieties, identified a promising antimalarial candidate with IC50 values of 0.07 μM and 0.06 μM against the W2 and 3D7 strains, respectively. mdpi.com These findings highlight the potential of substituted aminopyridines as a scaffold for the development of new antimalarial drugs. The specific substitution pattern on the pyridine ring can significantly influence the biological activity.

Table 2: Examples of Antimalarial Activity in Substituted Pyridine Derivatives

| Compound Class | P. falciparum Strain | Reported Activity (IC50) |

|---|---|---|

| Pyridine substituted pyrazole 1,3,5-triazine derivatives | 3D7 (chloroquine-sensitive) | 32.74-46.80 μM |

| Pyridine substituted pyrazole 1,3,5-triazine derivatives | Dd2 (chloroquine-resistant) | 28.05-54.95 μM |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | W2 (chloroquine-resistant) | 0.07 μM |

Development as Ligands in Catalytic Systems (e.g., Olefin Polymerization)

The potential of "this compound" as a ligand in catalytic systems, such as for olefin polymerization, has not been reported in the scientific literature. However, the general class of aminopyridine compounds can act as ligands for transition metals, forming complexes that can catalyze various chemical transformations. The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate to a metal center, creating a stable complex.